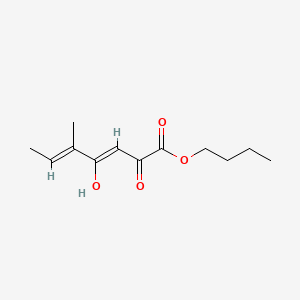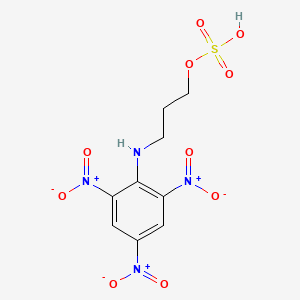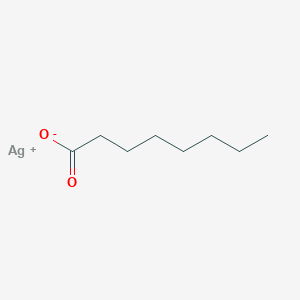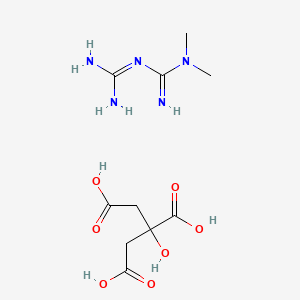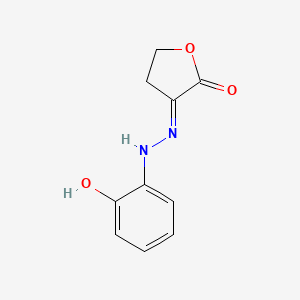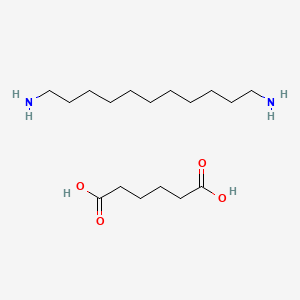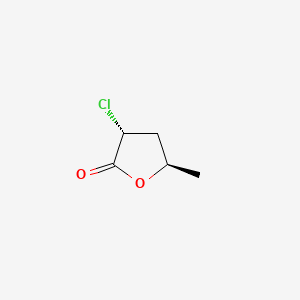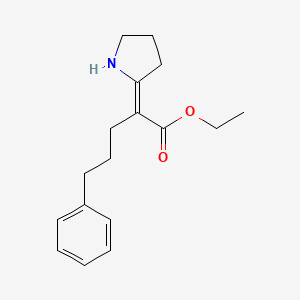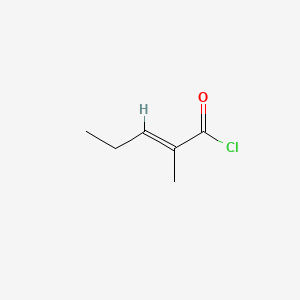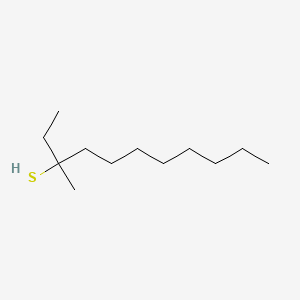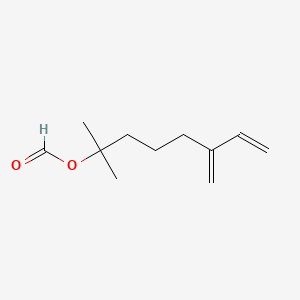
2-Methyl-6-methyleneoct-7-en-2-yl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-methyleneoct-7-en-2-yl formate is an organic compound with the molecular formula C11H18O2. It is a colorless liquid with a distinct aroma, often used as an additive in foods and flavors . The compound is also known for its applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-methyleneoct-7-en-2-yl formate typically involves the esterification of 2-Methyl-6-methyleneoct-7-en-2-ol with formic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-methyleneoct-7-en-2-yl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-6-methyleneoct-7-en-2-yl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-methyleneoct-7-en-2-yl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo hydrolysis to release formic acid and the corresponding alcohol, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-methyleneoct-7-en-2-ol: The alcohol precursor of the formate ester.
2-Methyl-6-methyleneoct-7-en-2-yl acetate: An ester with similar structural features but different functional groups.
2-Methyl-6-methyleneoct-7-en-2-yl propionate: Another ester with a different carboxylic acid component.
Uniqueness
2-Methyl-6-methyleneoct-7-en-2-yl formate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .
Propriétés
Numéro CAS |
71617-16-8 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
(2-methyl-6-methylideneoct-7-en-2-yl) formate |
InChI |
InChI=1S/C11H18O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9H,1-2,6-8H2,3-4H3 |
Clé InChI |
ZIGSZAHSKNQFRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCC(=C)C=C)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


